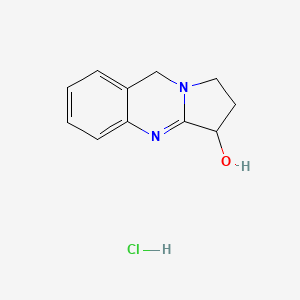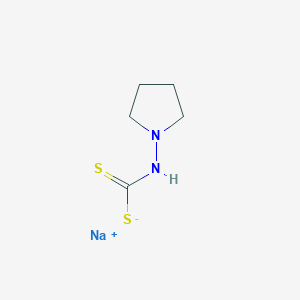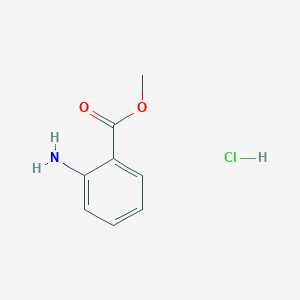
Vasicine, hydrochloride
Descripción general
Descripción
Vasicine, hydrochloride is a useful research compound. Its molecular formula is C11H13ClN2O and its molecular weight is 224.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Potential for Alzheimer's Disease Treatment : Vasicine, a natural cholinesterase inhibitor, has shown promising anticholinesterase activity in preclinical models, suggesting its potential for treating Alzheimer's disease. This study investigated its in vitro and in vivo metabolism, finding 72 metabolites and indicating that renal clearance is the major excretion pathway. The metabolites maintained potential inhibitory activity against acetylcholinesterase and butyrylcholinesterase, though weaker than Vasicine itself (Liu et al., 2015).
Reduction of Nitroarenes : Vasicine has been used for the metal- and base-free reduction of nitroarenes to anilines in water, showcasing its role in chemoselective reactions (Sharma et al., 2014).
Isolation and Characterization : Vasicine has been isolated from Adhatoda vasica, a herb used in Ayurvedic medicine. This study focused on its isolation and characterization, noting its anti-inflammatory and antistress properties (Keesara & Jat, 2017).
Drug Delivery System Development : Research has been conducted to develop a novel drug delivery system for vasaka extract to improve the bioavailability of Vasicine. This involved optimizing vasaka-loaded phytosomes, which showed good stability and sustained release characteristics (Sundaresan & Kaliappan, 2021).
Antimicrobial and Cytotoxic Properties : Vasicine acetate, synthesized from Vasicine, exhibited antimicrobial activity against various bacteria and prominent cytotoxic activity against the A549 lung adenocarcinoma cancer cell line (Duraipandiyan et al., 2015).
Organocatalytic Applications : Vasicine has been used as an organocatalyst in the direct C–H arylation of unactivated arenes, demonstrating its potential in synthetic chemistry applications (Sharma et al., 2013).
Impact on Plant Growth and Yield : A study on tomatoes showed that Vasicine can positively impact growth, photosynthesis, and yield, suggesting its potential use as a biostimulant in agriculture (Sivakumar & J. P., 2020).
Propiedades
IUPAC Name |
1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c14-10-5-6-13-7-8-3-1-2-4-9(8)12-11(10)13;/h1-4,10,14H,5-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDQSAHJCAKJPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CC=CC=C3N=C2C1O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(Butylamino)-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methylpurine-2,6-dione](/img/structure/B8008353.png)
![7-[2-(4-Methoxyphenyl)-2-oxoethyl]-3-methyl-8-(2-methylpropylamino)purine-2,6-dione](/img/structure/B8008357.png)
![tert-butyl N-[(1R,5S)-8-azabicyclo[3.2.1]octan-2-yl]carbamate](/img/structure/B8008364.png)



![methyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B8008412.png)

![(2E)-3-{9H-pyrido[3,4-b]indol-3-yl}prop-2-enoic acid](/img/structure/B8008421.png)

![N-benzyl-3-[4-(benzyloxy)phenyl]propanamide](/img/structure/B8008452.png)


![8-Oxabicyclo[4,3,0]nonane-7-one](/img/structure/B8008475.png)
